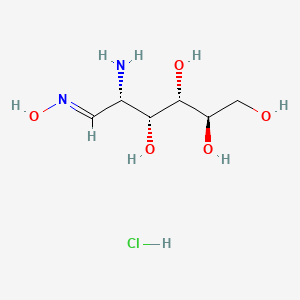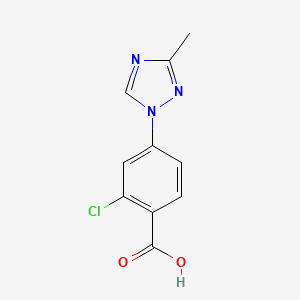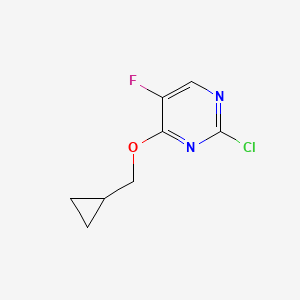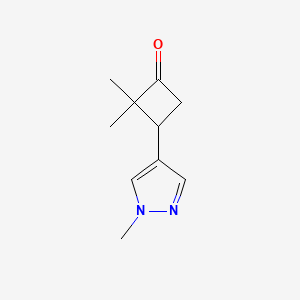
1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride
Vue d'ensemble
Description
1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride (4-FPMA HCl) is a synthetic compound belonging to the class of amines. It is a white crystalline solid with a molecular weight of 213.7 g/mol and a molecular formula of C9H16ClFN2O. 4-FPMA HCl is a potent agonist of the serotonin 5-HT2A receptor and is widely used in scientific research. It has been used in studies of the effects of serotonin on behavior and cognition, as well as in studies of the effects of serotonin on various physiological processes.
Applications De Recherche Scientifique
Chemoenzymatic Synthesis and β-Blockers
- Chemoenzymatic Synthesis of Diastereomers : A study by Horiguchi, Kuge, and Mochida (1997) explored the chemoenzymatic synthesis of diastereomers related to potent β-blockers, highlighting the role of optically active compounds in drug synthesis and development. This research underscores the importance of stereochemistry in pharmaceuticals, potentially relevant for the synthesis of complex amines like the one (Horiguchi, Kuge, & Mochida, 1997).
Synthesis Techniques and Chemical Analysis
- Novel Synthesis Approaches : Anderson, Burks, and Harruna (1988) presented a novel synthesis route for 3-fluoro-1-aminoadamantane and its derivatives, illustrating the versatility and importance of innovative synthesis methods in creating compounds with potential pharmaceutical applications. Such methodologies could be adaptable for synthesizing compounds like 1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride (Anderson, Burks, & Harruna, 1988).
Applications in Catalysis and Molecular Interactions
- Electrophilic Amination and Fluorine Atom Removal : Bombek, Požgan, Kočevar, and Polanc (2004) discussed the electrophilic amination of 4-fluorophenol with diazenes, a process that involves the complete removal of the fluorine atom. This study is relevant for understanding the chemical reactivity of fluorophenol groups in the presence of diazenes, potentially applicable to modifications of compounds like this compound (Bombek, Požgan, Kočevar, & Polanc, 2004).
Synthesis and Characterization of Amine Derivatives
- Synthesis of 2-alkoxypentan-3-amine Hydrochloride : Ping-rong (2009) detailed the synthesis of medical intermediates including 2-alkoxypentan-3-amine hydrochloride compounds, which demonstrates the process of creating and purifying amine derivatives, relevant to the synthesis and application of amines in medical research (Zhang Ping-rong, 2009).
Antineoplastic Agents and Amino Acids
- Antineoplastic Agents and Amino Acid Amides : Pettit et al. (2003) reported on the synthesis and biological evaluation of antineoplastic agents, including amino acid amides. This research provides insights into the development of compounds for cancer treatment, indicating the broader relevance of amine compounds and their derivatives in therapeutic applications (Pettit et al., 2003).
Propriétés
IUPAC Name |
1-(4-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFFSVDKALJWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)





![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)